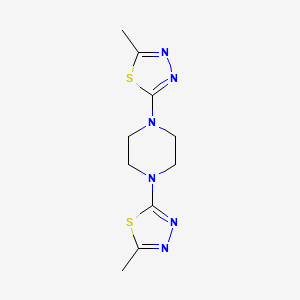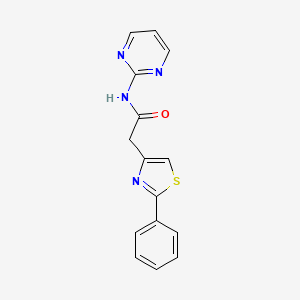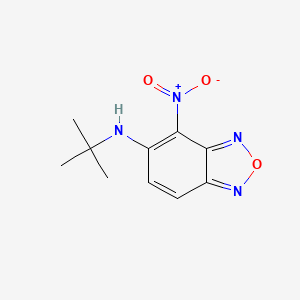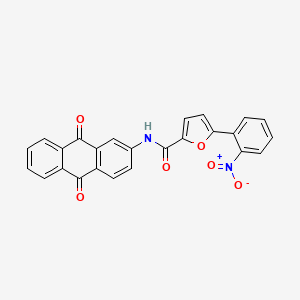
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a compound that features a piperazine ring substituted with two 5-methyl-1,3,4-thiadiazole groups. The 1,3,4-thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry due to its broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Safety and Hazards
Future Directions
The future directions for research on “1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine” could include further investigation into its synthesis, physical and chemical properties, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for the development of new therapeutic agents .
Mechanism of Action
Target of Action
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine and its derivatives are known to exhibit potent antimicrobial activity . The primary targets of this compound are various pathogens, including E. coli, B. mycoides, and C. albicans . These targets play a crucial role in the pathogenesis of various infectious diseases.
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the pathogens
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the target pathogens, disrupting their normal functions and leading to their death or inhibition .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of various pathogens . This leads to a decrease in the severity of the infectious diseases caused by these pathogens.
Biochemical Analysis
Biochemical Properties
1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as glutaminase, which is crucial for glutamine metabolism . The compound’s interaction with glutaminase results in the inhibition of glutamine conversion, affecting cellular energy production and biosynthesis processes . Additionally, this compound has been observed to bind to specific protein targets, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the STAT3 signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their functions . The compound’s interaction with glutaminase, for instance, involves binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound has been shown to induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . Higher doses can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s inhibition of glutaminase affects the glutamine metabolism pathway, leading to altered levels of glutamate and other metabolites . Additionally, this compound has been shown to impact the tricarboxylic acid cycle and glycolysis, further influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization . Studies have shown that this compound accumulates in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects on metabolic pathways and cellular functions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it interacts with mitochondrial enzymes and proteins, influencing energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with piperazine in the presence of a suitable base and solvent. The reaction conditions are optimized by altering the base used and the proportions of the reagents, leading to the development of protocols tailored to the specific reactivity and purification needs .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be scaled up with appropriate adjustments to ensure the efficiency and safety of the production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thiadiazole rings or the piperazine ring.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole rings.
Scientific Research Applications
1,4-Bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine.
1,3,4-Thiadiazole derivatives: A broad class of compounds with similar biological activities.
Uniqueness
This compound is unique due to its dual thiadiazole substitution on the piperazine ring, which enhances its biological activity and versatility in various applications. The presence of two thiadiazole rings allows for multiple interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
2-methyl-5-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6S2/c1-7-11-13-9(17-7)15-3-5-16(6-4-15)10-14-12-8(2)18-10/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIAFJQBUZEEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B5011890.png)


![1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B5011901.png)
![1-(4-Fluorophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5011905.png)
![Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)
![(5Z)-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5011936.png)
![1-[4-[4-[(2-Prop-2-enoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5011946.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5011960.png)

![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
